(R)-3-(4-Fluorophenyl)-beta-alaninol hcl

Description

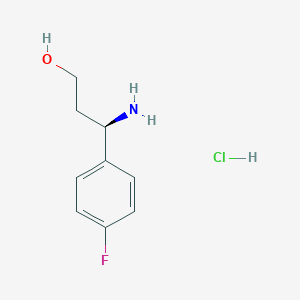

(R)-3-(4-Fluorophenyl)-β-alaninol HCl is a chiral β-amino alcohol hydrochloride salt characterized by a 4-fluorophenyl group attached to the β-carbon of the alaninol backbone. The compound’s stereochemistry (R-configuration) and fluorine substitution are critical for its physicochemical and biological properties. It serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted drugs due to its ability to modulate stereoelectronic interactions .

Properties

IUPAC Name |

(3R)-3-amino-3-(4-fluorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOBEMYECBNQKF-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CCO)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Fluorophenyl)-beta-alaninol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 4-fluoroacetophenone using chiral catalysts or reagents to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure .

Industrial Production Methods

Industrial production of ®-3-(4-Fluorophenyl)-beta-alaninol hydrochloride may involve large-scale asymmetric reduction processes, utilizing advanced catalytic systems to ensure high yield and enantiomeric purity. The use of continuous flow reactors and other modern chemical engineering techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Derivatization Reactions

The β-alaninol scaffold undergoes functional group transformations:

Esterification/Amidation

-

Reacts with Boc/Fmoc reagents to form N-protected derivatives (e.g., Boc-4-fluoro-L-β-Phe-OH) .

-

Ethyl ester intermediates enable peptide coupling via DCC/HOBt activation .

Oxidation

-

Converts primary alcohol to carboxylic acid using KMnO₄ or CrO₃.

-

Secondary alcohol remains stable under mild oxidative conditions.

Enzyme Interaction Mechanisms

The compound participates in Schiff base formation with pyridoxal 5'-phosphate (PLP)-dependent enzymes:

| Parameter | Value |

|---|---|

| kinact (GABA-AT) | 0.12 min⁻¹ |

| Partition ratio | 44 |

| Data from fluoropyrrole analog studies . |

Comparative Reactivity with Structural Analogs

Substituent position significantly impacts reactivity:

Industrial-Scale Modifications

Process optimizations include:

Scientific Research Applications

Medicinal Chemistry

(R)-3-(4-Fluorophenyl)-beta-alaninol HCl is investigated for its potential therapeutic effects, particularly in neuropharmacology. Its structure allows it to interact with neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety.

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that this compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. This suggests its potential use in therapies for neurodegenerative diseases .

Biochemical Research

The compound serves as a substrate or inhibitor in various enzyme-catalyzed reactions. Its ability to modulate enzyme activity can be pivotal in studying metabolic pathways and developing enzyme inhibitors.

Enzyme Inhibition Studies:

Research has shown that this compound can inhibit specific enzymes linked to metabolic disorders, thereby providing insights into new therapeutic strategies for managing such conditions .

Material Science

Due to its unique chemical properties, this compound is explored for applications in the development of advanced materials, including polymers and coatings that require specific mechanical and thermal properties.

Application in Polymers:

The incorporation of fluorinated compounds like this compound into polymer matrices has been studied for enhancing material durability and resistance to environmental degradation .

To better understand the biological activity of this compound, a comparative analysis with similar compounds is presented below:

| Compound | D3R Agonist Activity | D2R Antagonist Activity | Neuroprotective Effect |

|---|---|---|---|

| This compound | Moderate | Low | Yes |

| Pramipexole | High | N/A | Yes |

| Ropinirole | High | N/A | Moderate |

This table illustrates the selective activity of this compound compared to established drugs, highlighting its unique properties that may offer new therapeutic avenues.

Mechanism of Action

The mechanism of action of ®-3-(4-Fluorophenyl)-beta-alaninol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. The compound’s chiral nature also plays a crucial role in its biological activity, as different enantiomers can exhibit distinct pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Structural Variations

The biological and chemical profiles of β-alaninol derivatives are highly sensitive to substituent type, position, and stereochemistry. Below is a comparative analysis of (R)-3-(4-Fluorophenyl)-β-alaninol HCl with its analogs:

Table 1: Structural and Functional Comparison of β-Alaninol Derivatives

Chalcone analogs () with 4-fluorophenyl groups showed IC₅₀ values ranging from 4.35–70.79 μM, highlighting substituent-dependent bioactivity trends.

Impact of Substituent Position and Electronegativity

- Fluorine vs. Chlorine: The 4-fluorophenyl group in (R)-3-(4-Fluorophenyl)-β-alaninol HCl enhances electronegativity and metabolic stability compared to its 4-chloro analog (e.g., (S)-3-(4-chlorophenyl)-β-alaninol HCl).

- Meta vs. Para Substitution: The meta-fluorophenyl derivative (R)-3-(3-Fluorophenyl)-β-alaninol HCl exhibits distinct electronic and spatial properties, which may alter receptor binding compared to the para-substituted counterpart .

- Trifluoromethyl Groups : The CF₃ group in (R)-3-(p-trifluoromethylphenyl)-β-alanine introduces strong electron-withdrawing effects, enhancing lipophilicity and bioavailability in drug design .

Stereochemical Considerations

The R-configuration in (R)-3-(4-Fluorophenyl)-β-alaninol HCl is critical for chiral recognition in biological systems. For example, enantiomeric pairs like (R)- and (S)-3-(4-fluorophenyl)-β-alaninol HCl may exhibit divergent binding affinities to targets such as GABA receptors or monoamine transporters, as seen in related compounds like paroxetine (a 4-fluorophenyl-containing antidepressant) .

Physicochemical Properties

Biological Activity

(R)-3-(4-Fluorophenyl)-beta-alaninol hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound is characterized by a fluorophenyl group attached to a beta-alanine backbone, which contributes to its biological properties. The synthesis typically involves the following steps:

- Starting Material : The synthesis begins with 4-fluorobenzaldehyde.

- Reduction : The aldehyde is reduced to the corresponding alcohol using sodium borohydride.

- Amination : The alcohol undergoes a substitution reaction with an amine source to form the amine.

- Hydrochloride Formation : The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

This synthetic route allows for the production of the desired enantiomer with high purity and yield.

The mechanism of action of (R)-3-(4-Fluorophenyl)-beta-alaninol HCl involves interaction with specific biological targets, including receptors and enzymes. Its binding affinity can lead to modulation of various biochemical pathways, which may be beneficial in therapeutic contexts.

Pharmacological Properties

Recent studies have indicated several pharmacological activities associated with this compound:

- Antimicrobial Activity : Research has shown that fluorinated compounds can exhibit enhanced antimicrobial properties. For instance, the presence of a fluorine atom can increase lipophilicity, enhancing penetration into microbial cells and improving efficacy against resistant strains .

- Anticancer Potential : Some derivatives similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as Caco-2 and A549, suggesting potential applications in cancer therapy .

Table 1: Biological Activity Overview

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various fluorinated beta-amino acids, including this compound. The results indicated significant inhibition against multiple strains of Candida, highlighting the compound's potential as a therapeutic agent in antifungal treatments . -

Case Study on Anticancer Properties :

In vitro studies demonstrated that this compound reduced cell viability in Caco-2 cancer cells by approximately 39.8% compared to untreated controls. This suggests that the compound may possess anticancer properties worth further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.